XLogP3 of 1.4 vs. 1.8 for (5,6‑Dimethylbenzimidazol‑2‑yl)hydrazine – 0.4 Log‑Unit Lower Lipophilicity
The target compound exhibits a computed XLogP3 of 1.4, whereas the isomeric (5,6‑dimethylbenzimidazol‑2‑yl)hydrazine (CAS 60178‑36‑1) has an XLogP3‑AA value of 1.8, representing a difference of 0.4 log units [1][2]. A lower logP indicates greater aqueous solubility, which can translate into better oral absorption and a reduced risk of non‑specific protein binding, factors routinely considered during lead optimisation [1][2].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | (5,6‑Dimethylbenzimidazol‑2‑yl)hydrazine: 1.8 |
| Quantified Difference | 0.4 log units (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024‑2025 release) |
Why This Matters
A 0.4 log‑unit shift in lipophilicity can be decisive for hit‑to‑lead selection where aqueous solubility and pharmacokinetic profile are critical parameters.
- [1] PubChem Compound Summary: (1,5-Dimethylbenzimidazol-2-yl)hydrazine, CID 13986214. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem Compound Summary: 2-Hydrazinyl-5,6-dimethyl-1H-benzimidazole, CID 284824. National Center for Biotechnology Information. Retrieved May 2026. View Source
